3,4-Dimethoxyphenyl 2-pyridyl ketone
Description
Contextualization within Organic and Medicinal Chemistry
In the realm of organic chemistry, 3,4-Dimethoxyphenyl 2-pyridyl ketone serves as a valuable building block. Its structure, which combines both aromatic and heterocyclic elements, makes it a useful precursor in the synthesis of more complex molecules. Synthetic pathways such as the Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling are employed for its preparation. The compound is also utilized in the development of functional materials and has shown potential as a ligand or catalyst in various chemical reactions. Furthermore, its stability and well-defined structure have led to its use as a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC).
From a medicinal chemistry perspective, the compound has attracted significant attention for its diverse biological activities. Research has indicated its potential in several therapeutic areas. Preliminary studies have explored its anti-inflammatory, antioxidant, and antimicrobial properties. Notably, investigations have suggested that it may inhibit cancer cell proliferation and could possess neuroprotective effects, with studies showing improved cognitive function in animal models of Alzheimer's disease.
Structural Classification and Research Significance
This compound is classified as an aryl pyridyl ketone. Its molecular architecture consists of a central ketone group that bridges a pyridine (B92270) ring and a 3,4-dimethoxy-substituted phenyl group. nih.gov This unique arrangement of a nitrogen-containing heterocycle and a dimethoxy-functionalized aromatic ring is believed to be a key contributor to its biological activity and chemical reactivity. The molecule is achiral and has a molecular weight of 243.26 g/mol . nih.gov
The significance of this structure in research is multifaceted. It acts as a scaffold for designing novel bioactive molecules. For instance, derivatives incorporating this moiety, such as certain pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their anticancer potential, showing inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov The dimethoxyphenyl group is a common feature in many biologically active compounds, and its combination with the pyridyl ketone creates a platform for developing new therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (3,4-dimethoxyphenyl)-pyridin-2-ylmethanone |
| Molecular Formula | C₁₄H₁₃NO₃ nih.gov |
| Molecular Weight | 243.26 g/mol nih.gov |
| CAS Number | 27693-42-1 epa.govdrugfuture.com |
Historical Development and Emerging Research Trajectories
The synthesis of aryl ketones, including structures similar to this compound, has historically relied on established organic reactions. The Friedel-Crafts acylation, a classic method involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, represents a foundational approach to creating this type of carbon-carbon bond. Other traditional methods like the Grignard reaction have also been applied.
Contemporary research is focused on refining these synthetic routes and exploring new applications. Emerging research trajectories include the development of more efficient and environmentally friendly synthesis methods. Techniques such as flow chemistry, which allows for continuous production with better control over reaction parameters, and photocatalysis, which uses visible light to mediate reactions under mild conditions, are being investigated to improve yields and reduce reaction times.
The primary research trajectory remains the exploration of its biological activities. Current studies are delving deeper into its mechanisms of action, particularly in anticancer research where it has shown dose-dependent inhibition of cancer cell growth in laboratory models. The structural motif is also being incorporated into more complex heterocyclic systems, like pyrazoline derivatives, to explore a wider range of biological effects. nih.gov
Table 2: Overview of Synthetic Methods for this compound
| Synthesis Method | Typical Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–75 | Scalable, low cost | Requires harsh conditions, potential for diacylation |
| Grignard Reaction | 70–80 | High regioselectivity | Sensitive to moisture and air |
| Suzuki Coupling | ~68 | Good functional group tolerance | Expensive palladium catalysts, catalyst deactivation |
| Flow Chemistry | Improved by 10-15% | Reduced reaction times, improved yields | Specialized equipment required |
| Photocatalysis | ~73 | Mild reaction conditions | May require specific photocatalysts |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTYZBYXXYWWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182052 | |
| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
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Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-42-1 | |
| Record name | (3,4-Dimethoxyphenyl)-2-pyridinylmethanone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-42-1 | |
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| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
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| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
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| Record name | 3,4-dimethoxyphenyl 2-pyridyl ketone | |
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| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
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Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxyphenyl 2 Pyridyl Ketone
Established Synthetic Routes to 3,4-Dimethoxyphenyl 2-Pyridyl Ketone
The construction of the this compound framework can be achieved through several established synthetic methodologies, ranging from classical condensation-type reactions to more modern and advanced strategies involving organometallic reagents and coupling reactions.
Condensation Reactions in Ketone Synthesis
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. While direct one-pot condensation to form this compound is not prominently documented, related condensation strategies are instrumental in synthesizing the parent heterocyclic systems. For instance, the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.commdpi.com Similarly, the Biginelli reaction provides access to dihydropyrimidinones through a one-pot cyclocondensation. mdpi.com The principles of these reactions, particularly the Knoevenagel condensation which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, are foundational to the strategies that can be envisioned for the assembly of precursors to the target ketone. youtube.comdocumentsdelivered.com
Advanced Synthetic Strategies for Ketone Formation
More direct and efficient syntheses of this compound have been developed using a variety of advanced synthetic methods. These include Friedel-Crafts acylation, Grignard reactions, and oxidation of a secondary alcohol precursor.
Friedel-Crafts Acylation: A common and direct method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with a 2-pyridylcarbonyl derivative. epa.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to generate a highly electrophilic acylium ion that then attacks the electron-rich dimethoxyphenyl ring.
Grignard Reaction: An alternative approach utilizes the Grignard reaction, a powerful tool for carbon-carbon bond formation. uci.eduyoutube.com This method involves the preparation of a Grignard reagent from a 2-halopyridine, such as 2-bromopyridine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting secondary alcohol is subsequently oxidized to the desired ketone. masterorganicchemistry.com
Oxidation of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol (B7874493): The precursor alcohol, (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol, can be synthesized via the Grignard reaction mentioned above or through the reduction of the corresponding ketone. masterorganicchemistry.comwikipedia.orglibretexts.org The oxidation of this alcohol to the ketone is a crucial final step and can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a commonly used reagent. masterorganicchemistry.com
Below is a table summarizing these advanced synthetic routes:
Table 1: Advanced Synthetic Routes to this compound| Method | Starting Materials | Reagents | Key Intermediates | Typical Yields |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, 2-Pyridinecarbonyl chloride | AlCl₃ | Acylium ion | Moderate to Good |
| Grignard Reaction | 2-Bromopyridine, 3,4-Dimethoxybenzaldehyde | Mg, then oxidation | (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | Good |
| Oxidation | (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | MnO₂ | Not applicable | High |
Reaction Pathways and Synthetic Utility of this compound
The presence of a carbonyl group, an electron-rich dimethoxyphenyl ring, and an electron-deficient pyridine ring imparts a rich and varied reactivity to this compound, making it a valuable precursor for the synthesis of more complex molecules.
Carbonyl Group Reactivity and Functional Group Interconversions
The ketone carbonyl group is a key site of reactivity in this compound. It readily undergoes nucleophilic addition reactions, a characteristic feature of carbonyl compounds. mdpi.comyoutube.com
Reduction to Alcohol: The most straightforward functional group interconversion is the reduction of the ketone to the corresponding secondary alcohol, (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol. This transformation can be accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com This alcohol can serve as a precursor for further synthetic manipulations.
Reactions with Organometallics: The electrophilic carbonyl carbon is susceptible to attack by organometallic reagents such as Grignard reagents or organolithium compounds. mdpi.comuci.edu These reactions result in the formation of tertiary alcohols, thereby enabling the introduction of new carbon-carbon bonds at the carbonyl position.
Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases), or with other hydrazine (B178648) derivatives to produce hydrazones. These reactions are often reversible and acid-catalyzed. The resulting C=N double bond can then be a site for further transformations.
A summary of the carbonyl group reactivity is presented in the table below:
Table 2: Reactivity of the Carbonyl Group| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Imination | Primary Amine (R-NH₂) | Imine |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |
Aromatic and Heteroaromatic Substitution Reactions
Both the dimethoxyphenyl and the pyridyl rings of the molecule can undergo substitution reactions, although their reactivity profiles differ significantly.
Electrophilic Aromatic Substitution (EAS): The 3,4-dimethoxyphenyl ring is electron-rich due to the presence of two activating methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution. masterorganicchemistry.com These reactions, such as nitration, halogenation, and sulfonation, would be directed to the positions ortho and para to the activating methoxy groups. The pyridyl ketone moiety acts as a deactivating group, further influencing the regioselectivity of the substitution on the dimethoxyphenyl ring. Conversely, the pyridine ring is electron-deficient and generally resistant to electrophilic attack unless under harsh conditions.
Nucleophilic Aromatic Substitution (SNAr): The 2-pyridyl ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. This allows for the displacement of a suitable leaving group at these positions by a nucleophile. While the parent molecule does not have a leaving group, this reactivity becomes relevant if the pyridine ring is further functionalized.
Cyclization and Ring-Forming Reactions
This compound serves as a valuable scaffold for the construction of various heterocyclic systems through cyclization reactions. These reactions often involve the carbonyl group and/or the adjacent aromatic rings.
Synthesis of Fused Pyridines: The ketone can be a starting point for the synthesis of fused pyridine derivatives. For example, reaction with compounds containing active methylene groups and an amino functionality can lead to the formation of new heterocyclic rings fused to the pyridine core. For instance, derivatives of this ketone could potentially be used in the synthesis of pyrazolo[3,4-b]pyridines.
Formation of Pyrido[3,4-c]pyridazines: The core structure of the target molecule can be found in precursors for the synthesis of more complex heterocyclic systems like pyrido[3,4-c]pyridazines, which are of interest in medicinal chemistry. youtube.com These syntheses often involve multi-step sequences where the ketone functionality is transformed to participate in the ring-forming steps.
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones: The pyrrolo[3,4-b]pyridin-5-one scaffold, another important heterocyclic system, can be synthesized through strategies that could potentially utilize this compound or its derivatives as key building blocks in multi-component reactions. mdpi.com
Photochemical Reaction Pathways
The photochemical behavior of ketones is a well-established area of organic chemistry, and aryl ketones, in particular, exhibit a rich and varied range of photoreactivity. The presence of both a benzoyl and a pyridyl moiety in this compound suggests that it can undergo several photochemical transformations characteristic of the 2-benzoylpyridine (B47108) scaffold. These reactions are typically initiated by the absorption of ultraviolet light, leading to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of this triplet species dictate the final products.
One of the prominent photochemical reactions of 2-benzoylpyridines is photocyclization, particularly in aqueous solutions. acs.org This process is believed to proceed through an intramolecular hydrogen abstraction by the excited carbonyl oxygen from a suitable C-H bond, leading to the formation of a biradical intermediate. Subsequent radical-radical coupling can then lead to the formation of a new ring system. For this compound, the presence of the dimethoxy-substituted benzene (B151609) ring and the pyridine ring provides multiple sites for potential intramolecular cyclization.
Another potential photochemical pathway is reductive arylation, which has been demonstrated as a method for the synthesis of benzoylpyridines. nih.gov This type of reaction involves the light-induced coupling of an aryl aldehyde with a cyanopyridine. While this is a synthetic application, the underlying principles of single-electron transfer (SET) and radical-radical coupling are relevant to the potential photoreactivity of the title compound. nih.gov The electron-rich dimethoxybenzene ring in this compound could influence its susceptibility to such SET processes.
Furthermore, the general photochemistry of ketones includes Norrish Type II reactions, which involve intramolecular hydrogen abstraction from the γ-position relative to the carbonyl group. msu.edu Depending on the conformation and the specific substitution pattern, this can lead to either cleavage of the bond between the α- and β-carbons or the formation of a cyclobutanol. While the specific applicability to this compound would depend on its conformational preferences, it represents a plausible photochemical pathway.
The photochemical dehydrogenation of related heterocyclic systems, such as 3,4-dihydro-2-pyridones, has also been reported, employing photosensitizers and molecular oxygen. rsc.org This suggests that under certain conditions, this compound could potentially participate in photo-oxidation reactions.
The following table summarizes the potential photochemical reaction pathways for this compound based on the known reactivity of the 2-benzoylpyridine class of compounds.
| Reaction Pathway | Description | Potential Products | Key Intermediates |
| Photocyclization | Intramolecular cyclization initiated by hydrogen abstraction by the excited carbonyl group. acs.org | Fused heterocyclic systems | Biradical species |
| Reductive Processes | Single-electron transfer followed by radical coupling, potentially with external reagents. nih.gov | Reduced ketone derivatives or coupled products | Ketyl radical anion |
| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction leading to cleavage or cyclization. msu.edu | Cleavage products or cyclobutanols | 1,4-Biradical |
| Photo-oxidation | Reaction with molecular oxygen, possibly sensitized, leading to dehydrogenation or other oxidative transformations. rsc.org | Oxidized derivatives | Peroxy radicals, hydroperoxides |
It is important to note that the specific photochemical behavior of this compound will be influenced by factors such as the solvent, the presence of other reagents (like oxygen or hydrogen donors), and the wavelength of the incident light. The electron-donating nature of the two methoxy groups on the phenyl ring is expected to play a significant role in modulating the energy levels of the excited states and the reactivity of the intermediates.
Coordination Chemistry and Ligand Properties of 3,4 Dimethoxyphenyl 2 Pyridyl Ketone Derivatives
Ligand Design and Coordination Modes
The design of 3,4-Dimethoxyphenyl 2-pyridyl ketone as a ligand is predicated on the well-established coordinating ability of pyridyl ketone frameworks. The core structure features two potential nitrogen donor atoms from the pyridyl ring and a carbonyl oxygen atom, which can engage in multiple binding modes. researchgate.net The addition of the 3,4-dimethoxyphenyl group can influence the electronic properties and steric hindrance of the ligand, thereby tuning the stability and reactivity of the resulting metal complexes.
Based on its structural analog, di(2-pyridyl) ketone (dpk), this compound is expected to exhibit several coordination modes:
Bidentate N,N'-Chelation: The most common mode, where the ligand coordinates to a metal center through the nitrogen atoms of the two pyridyl rings, forming a stable chelate ring. nih.gov
Bidentate N,O-Chelation: Coordination can also occur through one pyridyl nitrogen and the carbonyl oxygen atom. researchgate.net
Tridentate N,N',O-Coordination: In some cases, the ligand can act as a tridentate donor, binding through both pyridyl nitrogens and the carbonyl oxygen. nih.gov
Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net
Furthermore, the ketone's carbonyl group is susceptible to nucleophilic attack, particularly in the presence of metal ions. This can lead to the in situ formation of gem-diol or hemiketal derivatives when water or alcohols are present in the reaction medium, which then act as the coordinating ligands. researchgate.net
Table 1: Plausible Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
|---|---|---|
| Bidentate (N,N') | Pyridyl N, Pyridyl N | Forms a chelate ring with the metal center. nih.gov |
| Bidentate (N,O) | Pyridyl N, Carbonyl O | Involves one nitrogen and the oxygen atom in coordination. researchgate.net |
| Tridentate (N,N',O) | Pyridyl N, Pyridyl N, Carbonyl O | All three potential donor sites are involved in binding. nih.gov |
| Bridging | Varies | Ligand connects multiple metal ions. researchgate.net |
Synthesis and Characterization of Metal Complexes
The synthesis of the parent ligand, this compound, can be achieved through a classical Friedel-Crafts acylation of 3,4-dimethoxybenzene with 2-pyridinecarbonyl chloride using a Lewis acid catalyst like aluminum chloride. Metal complexes are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent.
A wide variety of transition metal complexes have been prepared with the analogous di-2-pyridyl ketone ligand, and similar complexes are anticipated for its 3,4-dimethoxyphenyl derivative. These include complexes with palladium(II), copper(II), nickel(II), and iron(II). nih.govnih.govnih.gov For instance, palladium(II) complexes can be prepared by reacting the ligand with a Pd(II) salt, such as PdCl₂, in a solvent like dichloromethane. nih.gov The synthesis of copper(II) complexes has been reported using various copper salts, leading to both monomeric and dimeric structures. nih.gov
While less common than transition metal complexes, pyridyl ketone ligands can also coordinate to main group metals. The coordination chemistry of di-2-pyridyl ketone has been explored with p-block elements, and it is expected that this compound could form stable complexes with main group metal ions as well. researchgate.net
Structural Analysis of Coordination Compounds
The characterization of metal complexes of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques to determine their structure and properties.
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and to probe the changes in the chemical environment upon coordination to a metal ion.
Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the IR spectrum is a key diagnostic tool. A shift in this band upon complexation provides direct evidence of the carbonyl oxygen's involvement in coordination. nih.gov
UV-Visible Spectroscopy: Electronic spectra provide information about the d-d transitions and charge transfer bands within the complex, which are characteristic of the coordination geometry and the metal-ligand interactions. nih.gov
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and composition of the complexes. nih.gov
Elemental Analysis: Combustion analysis (CHN) is used to confirm the empirical formula of the synthesized complexes. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Ligand structure, coordination environment. |
| IR Spectroscopy | Involvement of carbonyl group in coordination. nih.gov |
| UV-Visible Spectroscopy | Electronic transitions, coordination geometry. nih.gov |
| Mass Spectrometry | Molecular weight and composition. nih.gov |
| X-ray Crystallography | Definitive molecular structure, bond parameters. nih.govnih.gov |
Electrocatalytic and Other Catalytic Applications of Metal Complexes
Metal complexes of pyridyl ketone ligands are known to be active catalysts in a variety of organic transformations. While specific catalytic studies on complexes of this compound are not widely reported, the applications of closely related complexes suggest significant potential.
Palladium complexes of di(2-pyridyl) ketone have demonstrated notable catalytic activity in the Heck reaction, a crucial carbon-carbon bond-forming reaction. nih.gov These catalysts have been shown to be effective under mild conditions. nih.gov It is plausible that palladium complexes of this compound could also serve as effective catalysts, with the electronic and steric effects of the dimethoxyphenyl group potentially influencing catalytic efficiency and selectivity.
Furthermore, complexes of related pyridyl-containing ligands are utilized in other catalytic processes, such as the decarbonylation to form 2,2′-bipyridyls and in hydrogenation reactions. The Schiff base derivatives of di-2-pyridyl ketone have also shown antiproliferative activity, highlighting the potential for biological applications of these types of compounds. sigmaaldrich.com
Computational Chemistry and Spectroscopic Investigations of 3,4 Dimethoxyphenyl 2 Pyridyl Ketone
Quantum Chemical Calculations (DFT, HF, AM1)
Molecular Geometry Optimization
The optimization of the molecular geometry of 3,4-Dimethoxyphenyl 2-pyridyl ketone is a critical first step in computational analysis. This process seeks the lowest energy conformation of the molecule, providing key information about its three-dimensional structure. Using DFT methods, typically with a basis set like B3LYP/6-31G(d,p), the bond lengths, bond angles, and dihedral angles that define the most stable arrangement of the atoms are calculated.
For this compound, the optimized geometry would reveal the relative orientations of the pyridine (B92270) and dimethoxyphenyl rings with respect to the central carbonyl group. The planarity of the system and the torsion angles between the aromatic rings and the ketone linker are of particular interest as they influence the electronic conjugation and, consequently, the molecule's properties. It is expected that the molecule would not be perfectly planar due to steric hindrance between the aromatic rings.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, as specific data for the target compound is not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.22 | |
| C-C (ketone-pyridyl) | ~1.49 | |
| C-C (ketone-phenyl) | ~1.49 | |
| C-O (methoxy) | ~1.36 | |
| Bond Angles (°) | ||
| Pyridyl-C-Ketone | ~120 | |
| Phenyl-C-Ketone | ~120 | |
| O=C-C (pyridyl) | ~120 | |
| Dihedral Angles (°) | ||
| Pyridyl-C-C-Phenyl | Variable (non-zero) |
Electronic Structure and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the carbonyl group, which act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity and greater ease of electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, as specific data for the target compound is not publicly available.
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 |
| LUMO Energy | ~ -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 |
Vibrational Spectroscopy Simulations (FT-IR)
Computational methods can simulate the vibrational modes of a molecule, which can then be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations. DFT calculations are particularly effective in predicting vibrational frequencies.
For this compound, the simulated FT-IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the C=O stretching of the ketone group (typically around 1660-1700 cm⁻¹), C-N stretching in the pyridine ring, C-O stretching of the methoxy (B1213986) groups, and various C-H and C=C aromatic stretching and bending modes. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior.
Table 3: Predicted and Experimental FT-IR Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, as specific experimental data for the target compound is not publicly available.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | ~1680 | ~1670 |
| Aromatic C=C Stretch | ~1600-1450 | ~1590, 1510, 1460 |
| C-O-C Asymmetric Stretch | ~1260 | ~1255 |
| C-O-C Symmetric Stretch | ~1020 | ~1025 |
| Pyridine Ring Vibrations | ~1580, 1470, 1430 | ~1575, 1465, 1425 |
Spectroscopic Characterization Techniques
Experimental spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for the characterization of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine ring and the dimethoxyphenyl ring, as well as the methoxy group protons. The protons on the pyridine ring would show characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom and other protons. The protons on the dimethoxyphenyl ring would appear as singlets or doublets, and the methoxy protons would be a sharp singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift (around 190-200 ppm). The carbons of the aromatic rings and the methoxy groups would also have predictable chemical shifts.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, as specific experimental data for the target compound is not publicly available.
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Pyridyl-H | 8.7-7.5 | C=O | ~195 |
| Phenyl-H | 7.8-6.9 | Aromatic C | ~155-110 |
| Methoxy-H | ~3.9 | Methoxy C | ~56 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For this compound (C₁₄H₁₃NO₃), the molecular ion peak would be expected at an m/z of approximately 243. The fragmentation of this molecular ion would lead to several characteristic fragment ions. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This would result in the formation of acylium ions.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Illustrative) This table is illustrative and based on expected fragmentation patterns for ketones, as specific experimental data for the target compound is not publicly available.
| m/z | Predicted Fragment Ion |
| 243 | [M]⁺ (Molecular Ion) |
| 212 | [M - OCH₃]⁺ |
| 135 | [C₈H₇O₂]⁺ (Dimethoxyphenylcarbonyl cation) |
| 108 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental and computational studies are required to fully characterize the UV-Vis spectroscopic properties of this compound. Such research would involve recording the spectrum in various solvents to assess solvatochromic effects and employing computational methods like Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions and predict the absorption maxima.
Detailed Research Findings
Currently, there is a lack of published, in-depth research specifically detailing the experimental and computational UV-Vis spectroscopy of this compound. The analysis presented here is based on the general principles of electronic spectroscopy of aromatic ketones and pyridyl compounds.
Data Tables
Without experimental or computational studies, a data table of UV-Vis absorption for this compound cannot be provided at this time. A hypothetical table based on anticipated results would look as follows:
| Solvent | λmax (π → π) (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax (n → π) (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
Future research in this area would be valuable for completing the spectroscopic characterization of this compound.
Mechanistic Elucidation of Reactions Involving 3,4 Dimethoxyphenyl 2 Pyridyl Ketone
Reaction Mechanism Proposals and Validation
Reactions involving 3,4-Dimethoxyphenyl 2-pyridyl ketone can be broadly categorized into those targeting the ketone functionality and those leveraging the pyridyl and phenyl rings for catalytic transformations.
Nucleophilic Addition to the Carbonyl Group: The most fundamental reaction of the ketone is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. numberanalytics.comnumberanalytics.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com Subsequent protonation yields an alcohol. The reactivity of the carbonyl group is modulated by the electronic properties of the attached aromatic rings. The 3,4-dimethoxyphenyl group, being electron-donating, may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone. Conversely, the electron-withdrawing nature of the pyridyl ring can enhance reactivity towards nucleophiles. libretexts.org
Asymmetric Hydrogenation: A key reaction for producing chiral alcohols is the asymmetric hydrogenation of the prochiral ketone. This is typically achieved using transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. wikipedia.orgorganic-chemistry.org A widely accepted mechanism for transfer hydrogenation catalyzed by Ru(II) complexes involves a metal-ligand bifunctional pathway. mdpi.com In this mechanism, the catalyst, often activated by a base, coordinates to the ketone. The transfer of a hydride from the metal and a proton from the ligand to the carbonyl group occurs in a concerted, six-membered transition state. mdpi.com For this compound, the pyridyl nitrogen can play a crucial role in coordinating the metal center, influencing the stereochemical outcome of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: The aryl and pyridyl moieties of the ketone can participate in palladium-catalyzed cross-coupling reactions. For instance, the C-H bonds on the dimethoxyphenyl ring can be activated for arylation. The mechanism for such reactions often involves an initial C-H activation step, directed by the ketone or pyridyl group, to form a palladacycle intermediate. acs.org This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the C-C bond and regenerate the palladium catalyst.
Intermediates and Transition State Analysis
The progression of reactions involving this compound proceeds through various transient species, the structures and energies of which dictate the reaction pathway and selectivity.
Tetrahedral Intermediates in Nucleophilic Addition: In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide. numberanalytics.com The stability of this intermediate is influenced by the steric and electronic nature of the substituents. For this compound, the bulky aromatic groups will influence the stereochemistry of the approach of the nucleophile.
Transition States in Asymmetric Hydrogenation: Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of ketone hydrogenations. researchgate.netrsc.org In the metal-ligand bifunctional mechanism, the key transition state is a highly organized, cyclic structure involving the metal, the chiral ligand, and the ketone substrate. mdpi.com The stereoselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) alcohol products. This energy difference arises from steric and electronic interactions between the substrate and the chiral ligand.
Organometallic Intermediates in Catalysis: In palladium-catalyzed reactions, several organometallic intermediates are proposed. Following oxidative addition of an aryl halide to a Pd(0) species, a Pd(II)-aryl complex is formed. acs.org In C-H activation pathways, a key intermediate is a cyclometalated palladium complex where the metal is coordinated to the pyridyl nitrogen and has formed a C-Pd bond with the ortho-carbon of the phenyl ring. The analysis of these intermediates and the transition states connecting them is crucial for understanding catalyst activity and selectivity. acs.org
Kinetic and Thermodynamic Studies of Reaction Processes
While specific kinetic and thermodynamic data for reactions of this compound are scarce, general principles can be applied to understand the factors governing the rates and equilibria of its transformations.
Kinetics of Nucleophilic Addition: The rate of nucleophilic addition to ketones is influenced by both steric and electronic factors. numberanalytics.com
Steric Effects: The bulky 3,4-dimethoxyphenyl and 2-pyridyl groups can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted ketones. libretexts.org
Electronic Effects: Electron-donating groups on the aromatic ring generally decrease the reactivity of the carbonyl group, while electron-withdrawing groups enhance it. numberanalytics.com The net effect for this compound will be a balance between the donating dimethoxyphenyl group and the withdrawing pyridyl group.
Thermodynamics of Hydrogenation: The reduction of a ketone to an alcohol is generally an exothermic process. The thermodynamics of asymmetric hydrogenation can be influenced by the stability of the catalyst-substrate complexes and the final alcohol product. The equilibrium of the reaction can be shifted by adjusting reaction conditions such as temperature and hydrogen pressure.
Kinetic Isotope Effects: In mechanistic studies of C-H activation, kinetic isotope effects (KIEs) are a powerful tool. By comparing the reaction rates of the normal substrate with a deuterated analogue, it can be determined if C-H bond cleavage is involved in the rate-determining step. For palladium-catalyzed C-H functionalization, a significant KIE would support a mechanism where C-H activation is kinetically relevant. nih.gov
The following table summarizes the key mechanistic aspects discussed:
| Reaction Type | Proposed Mechanism | Key Intermediates | Factors Influencing Kinetics & Thermodynamics |
| Nucleophilic Addition | Attack of nucleophile on carbonyl carbon, followed by protonation. numberanalytics.com | Tetrahedral alkoxide. numberanalytics.com | Steric hindrance from aryl groups; electronic effects of substituents on the rings. numberanalytics.com |
| Asymmetric Hydrogenation | Metal-ligand bifunctional hydride and proton transfer. mdpi.com | Metal-ketone complex; six-membered cyclic transition state. mdpi.com | Catalyst loading; hydrogen pressure; temperature; structure of the chiral ligand. |
| Pd-Catalyzed C-H Arylation | C-H activation, oxidative addition, reductive elimination. acs.org | Palladacycle; Pd(IV) species. | Nature of the palladium catalyst and ligand; reaction temperature; nature of the base. |
Applications As Precursors and Intermediates in Advanced Organic Synthesis
Role in Heterocycle Synthesis
The unique arrangement of aromatic and heterocyclic moieties within (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone makes it a versatile building block for the synthesis of various heterocyclic systems.
While direct synthesis of substituted pyridines from this ketone is not a primary application, it serves as an essential precursor for more complex fused heterocyclic systems containing a pyridine (B92270) ring. Its utility is more pronounced in the synthesis of pyrazolo[1,5-a]pyridines. In these multi-step syntheses, the ketone can be a starting point for creating intermediates that, through subsequent cyclization reactions, yield the desired fused heterocyclic scaffold. The pyridyl nitrogen and the ketone's carbonyl group are key functional groups that drive these transformations.
The synthesis of pyrrole (B145914) and pyrrolopyridine scaffolds can be approached using methodologies where the ketone acts as a key electrophilic component. For instance, in reactions analogous to the Paal-Knorr pyrrole synthesis, the ketone can react with primary amines or their equivalents under specific conditions to form pyrrole-containing structures. The development of pyrrolopyridine systems often involves more intricate synthetic pathways where the ketone is used to build a side chain or a portion of the molecule that will later undergo cyclization to form the final scaffold.
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone is a key reactant in the Claisen-Schmidt condensation reaction to produce chalcone (B49325) derivatives. In this base-catalyzed reaction, the ketone, which lacks α-hydrogens, condenses with an enolizable ketone (such as an acetophenone) to form an α,β-unsaturated ketone, the core structure of a chalcone. These chalcones, which incorporate the 3,4-dimethoxyphenyl and pyridyl moieties, are of interest for their potential applications in medicinal chemistry and materials science.
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Base Catalyst | Product (Chalcone Derivative) |
| (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | Acetophenone | NaOH or KOH | 1-(3,4-Dimethoxyphenyl)-3-phenyl-3-(pyridin-2-yl)prop-2-en-1-one |
| (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | 4'-Methoxyacetophenone | NaOH or KOH | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one |
| (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | 4'-Chloroacetophenone | NaOH or KOH | 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one |
Stereoselective Synthesis Methodologies
The carbonyl group in (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is a prochiral center, making it a target for stereoselective reduction to form chiral alcohols. The synthesis of enantiomerically enriched (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol (B7874493) can be achieved using various asymmetric reduction methods. These include the use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric hydrogenation using chiral metal complexes. The resulting chiral alcohol is a valuable intermediate for the synthesis of enantiopure pharmaceuticals and other fine chemicals.
Table 2: Stereoselective Reduction of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
| Method | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | (R)- or (S)-(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | Typically >90% |
| CBS Reduction | Corey-Bakshi-Shibata Catalyst | (R)- or (S)-(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | Often >95% |
| Asymmetric Hydrosilylation | Chiral Rhodium or Iridium Complexes | (R)- or (S)-(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | Variable, can be high |
Catalyst Development and Application
The structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, containing both a nitrogen atom in the pyridine ring and an oxygen atom in the carbonyl group, allows it to act as a bidentate ligand for various metal ions. These metal complexes can be explored for their catalytic activity in a range of organic transformations. For example, complexes with transition metals like palladium, ruthenium, or copper could potentially catalyze cross-coupling reactions, hydrogenations, or oxidations. The dimethoxyphenyl group can also be modified to fine-tune the electronic and steric properties of the resulting catalyst, thereby influencing its activity and selectivity. While this is an area of research interest, the primary role of this compound remains as a synthetic intermediate rather than a widely applied catalyst itself.
Exploratory Research on Biological Activities of 3,4 Dimethoxyphenyl 2 Pyridyl Ketone Derivatives
In Vitro Studies of Antimicrobial Potentials
The antimicrobial properties of compounds related to the 3,4-dimethoxyphenyl pyridyl ketone scaffold have been investigated against a variety of bacterial and fungal pathogens. These studies reveal that modifications to the core structure can yield derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Initial studies on furanone derivatives, such as 3-(3,4-dimethoxyphenyl)furan-2(5H)-one, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. Further research into related pyridine (B92270) and pyrimidine (B1678525) derivatives has expanded on these findings. For instance, certain 4-(2,3-dimethoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thiones have shown activity against S. aureus and Pseudomonas aeruginosa. The antimicrobial screening of various nicotinic acid benzylidene hydrazide derivatives indicated that those with dimethoxy substituents were among the most active against strains like S. aureus, Bacillus subtilis, and E. coli.
In the realm of antifungal research, pyridone derivatives have been a particular focus. Thirty-five different pyridone derivatives were synthesized and tested against Candida albicans, with ten compounds found to inhibit the pathogen's hyphal formation, a key virulence factor, without halting its growth. acs.org Another study highlighted that a ketone derivative showed moderate activity against C. albicans. colab.ws The fungicidal potential of related structures has been noted, with some 2-phenoxy-1-(3-pyridyl)ethan-1-ols possessing high fungal toxicity. acs.org
Table 1: In Vitro Antimicrobial Activity of Selected Pyridyl Ketone Derivatives
| Derivative Class | Test Organism | Observed Activity | Reference |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)furan-2(5H)-one | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | |
| Nicotinic acid benzylidene hydrazides (with dimethoxy substituents) | S. aureus, B. subtilis, E. coli, C. albicans | Active, comparable to standard drugs | nih.gov |
| 4-(2,3-Dimethoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Staphylococcus aureus, Pseudomonas aeruginosa | High antibacterial activity | nih.gov |
| Polycyclic Pyridone Derivatives | Candida albicans | Inhibited hyphal and biofilm formation | acs.org |
| Pyridothienopyrimidine Derivatives (e.g., 3a, 5a, 9b) | Bacterial and Fungal Pathogens | Broad-spectrum activity with MICs of 4–16 µg/mL | nih.gov |
Investigation of Antineoplastic Effects in Cell Line Models
The anticancer potential of derivatives incorporating the 3,4-dimethoxyphenyl and pyridyl motifs has been extensively studied against various human cancer cell lines. These investigations have identified several compounds with potent cytotoxic and antiproliferative activities.
Pyrazolo[3,4-b]pyridine derivatives have emerged as a particularly promising class. In one study, a series of these compounds was evaluated against HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. nih.gov One derivative containing a 3,4-dimethoxyphenyl group (compound 9h) showed improved activity against the HeLa cell line compared to other substituted analogs. nih.gov Another study on pyrazolo[3,4-b]pyridines found that certain derivatives exhibited remarkable anticancer activity against A-549 (lung), HepG2 (liver), and HCT-116 cell lines, with one compound in particular (8b) showing IC₅₀ values of 2.9, 2.6, and 2.3 µM, respectively. researchgate.net
Further research on cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds with potent activity against MCF-7 and HepG2 cell lines, with some showing greater efficacy than the standard drug, taxol. mdpi.com Specifically, non-fused cyanopyridones demonstrated IC₅₀ values as low as 1.39 µM against the MCF-7 cell line. mdpi.com Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as mimics of combretastatin (B1194345) A-4, displayed potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. nih.gov The mechanism for these compounds often involves inducing cell cycle arrest and apoptosis. nih.govnih.gov
Table 2: Antineoplastic Activity of Selected Derivatives in Cancer Cell Lines
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (Compound 8b) | A-549 (Lung) | 2.9 | researchgate.net |
| HepG2 (Liver) | 2.6 | ||
| HCT-116 (Colon) | 2.3 | ||
| Pyrazolo[3,4-b]pyridine (Compound 9a) | HeLa (Cervical) | 2.59 | nih.govnih.gov |
| Pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 (Colon) | 1.98 | |
| Cyanopyridone (Compound 5e & 5a) | MCF-7 (Breast) | 1.39 | mdpi.com |
| HepG2 (Liver) | 2.71 (for 5a) | ||
| Pyridothienopyrimidine (Compound 9b) | MCF-7 (Breast) | 1.17 | nih.gov |
| Sesquiterpene-aryl derivative (with 3,4-dimethoxy pattern) | MCF-7 (Breast) | 9.0 | mdpi.com |
Preclinical Research on Anti-inflammatory Activities
The anti-inflammatory potential of aryl pyridyl ketones and their derivatives has been confirmed in several preclinical models. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation and has been widely used to evaluate these compounds.
Early research identified aryl pyridyl ketones as a class of compounds with anti-inflammatory effects. acs.orgnih.gov Subsequent studies have focused on synthesizing novel derivatives to enhance this activity. For example, new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov Similarly, novel thiazolo[4,5-b]pyridin-2-one derivatives were evaluated using the carrageenan-induced rat paw edema method, with some compounds proving to be more potent than the reference drug, ibuprofen. pensoft.net
Derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone also exhibited anti-inflammatory activity, with inhibition of edema ranging from 52% to 67%. nih.gov The mechanism of action for these pyridine-based compounds is thought to be related to the reduction of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). nih.govmdpi.com For instance, one phenylpropanoid derivative isolated from Juglans mandshurica significantly inhibited NO production in both LPS-stimulated RAW 264.7 macrophage cells and in a zebrafish larvae model. mdpi.com
Table 3: Anti-inflammatory Effects of Selected Derivatives in Preclinical Models
| Derivative Class | Model | Key Finding | Reference |
|---|---|---|---|
| Aryl Pyridyl Ketones | Carrageenan-induced edema (rat) | Demonstrated anti-inflammatory use | nih.gov |
| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema (rat) | Up to 67% inhibition of edema | nih.gov |
| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced paw edema (rat) | Some compounds more potent than ibuprofen | pensoft.net |
| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) Derivatives | Carrageenan-induced foot pad edema (rat) | 52-67% inhibition of edema | nih.gov |
| Phenylpropanoid from J. mandshurica | LPS-stimulated zebrafish larvae | Significant inhibition of NO production | mdpi.com |
Examination of Antioxidant Properties and Related Biological Mechanisms
The antioxidant capacity of compounds containing the dimethoxyphenyl group has been a subject of significant research. The presence of methoxy (B1213986) and hydroxyl groups on the phenyl ring is crucial for radical scavenging activity. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging methods, have been employed to quantify these properties.
Studies on (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a related polyphenol, demonstrated that it was a potent antioxidant and radical scavenger. colab.ws Research on new derivatives of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles also confirmed their antioxidant activity in vitro. researchgate.netpensoft.net A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were screened for their antioxidant potential using the DPPH method, with some compounds showing activity approximately 1.4 times higher than that of the standard antioxidant, ascorbic acid. nih.gov
The structural conformation can influence antioxidant efficacy. A comparative study of C-tetra(4-methoxyphenyl)calix nih.govresorcinarene conformers found that the "chair" conformer had greater antioxidant activity (IC₅₀ = 47.46 ppm) than the "crown" conformer in the DPPH assay. mdpi.com The antioxidant mechanism of these phenolic compounds typically involves the donation of a hydrogen atom or an electron to neutralize free radicals, with the unstable enol structure in some pyranone derivatives being a key factor in this activity. nih.gov
Table 4: Antioxidant Activity of Selected Dimethoxyphenyl Derivatives
| Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | DPPH Radical Scavenging | ~1.4 times more active than ascorbic acid | nih.gov |
| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | DPPH, ABTS, CUPRAC | Potent antioxidant and radical scavenger | colab.ws |
| (3,4-Dimethoxyphenyl)-1,2,4-triazole Derivatives | Non-enzymatic initiation of BOD | Confirmed antioxidant activity | researchgate.netpensoft.net |
| C-tetra(4-methoxyphenyl)calix nih.govresorcinarene (Chair conformer) | DPPH Radical Scavenging | IC₅₀ = 47.46 ppm | mdpi.com |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS Radical Scavenging | Higher activity (81.1%) than BHT (58.4%) | nih.gov |
Mechanistic Insights into Biological Interactions
The diverse biological effects of 3,4-dimethoxyphenyl 2-pyridyl ketone derivatives stem from their ability to interact with a variety of cellular targets and pathways. The specific mechanism of action often depends on the exact structural modifications of the derivative.
In the context of antineoplastic activity, several mechanisms have been proposed. Some pyrazolo[3,4-b]pyridine derivatives function by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial for cell cycle regulation. nih.govnih.gov This inhibition leads to cell cycle arrest and the induction of apoptosis. Other pyridine-based compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics in a manner similar to combretastatin A-4, which ultimately triggers apoptosis. nih.gov Dual inhibition of enzymes like VEGFR-2 and HER-2, or EGFR and HDAC, has also been identified as a viable anticancer strategy for certain derivatives. mdpi.commdpi.com For example, some pyridothienopyrimidine derivatives displayed potent cytotoxic activity by suppressing EGFR kinase. nih.gov
The anti-inflammatory effects are often linked to the modulation of key signaling pathways. Several derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. mdpi.com This is achieved by preventing the phosphorylation and subsequent nuclear translocation of proteins like p65, thereby blocking the transcription of pro-inflammatory genes such as iNOS and COX-2. mdpi.com The antimicrobial action can also be traced to specific enzyme inhibition. For instance, some furanone derivatives show antibacterial effects by targeting tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.
Future Research Directions and Perspectives
Unexplored Synthetic Pathways and Green Chemistry Approaches
While established methods for synthesizing 3,4-Dimethoxyphenyl 2-pyridyl ketone exist, there remains a significant opportunity to develop more efficient and environmentally benign synthetic routes. rasayanjournal.co.inmdpi.com Current methods, such as the acylation of 3,4-dimethoxybenzene with 2-pyridinecarbonyl chloride, often rely on stoichiometric amounts of Lewis acids and chlorinated solvents, which present environmental and safety concerns.
Future research should focus on exploring alternative synthetic strategies that align with the principles of green chemistry. rasayanjournal.co.in This includes the investigation of:
Catalytic Methods: Developing catalytic versions of acylation reactions using more sustainable metal or organocatalysts could significantly reduce waste and improve atom economy. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds. mdpi.com
Solvent-Free and Mechanochemical Approaches: Techniques like grindstone chemistry and ball milling offer the potential for solventless reactions, minimizing waste and simplifying purification processes. rasayanjournal.co.in
Renewable Feedstocks: Investigating the synthesis of precursors from renewable resources, such as the utilization of eugenol (B1671780) from clove oil to synthesize related ketones, presents a sustainable alternative to petroleum-based starting materials. ijcea.orgresearchgate.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
The development of such green synthetic methodologies will not only make the production of this compound more sustainable but also more cost-effective for potential large-scale applications. researchgate.net
Advanced Coordination Complex Design for Enhanced Catalysis
The pyridyl ketone moiety in this compound makes it an excellent ligand for forming coordination complexes with various transition metals. researchgate.net These complexes have shown potential in facilitating organic transformations, including carbon-carbon bond formation and oxidation reactions.
Future research in this area should aim to design and synthesize novel coordination complexes with enhanced catalytic activities and specificities. Key areas of exploration include:
Ligand Modification: Systematic modification of the pyridyl and dimethoxyphenyl rings can fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic performance of the resulting metal complex.
Heterobimetallic Complexes: The synthesis of complexes containing two different metal centers could lead to synergistic effects and novel catalytic activities not achievable with monometallic complexes.
Immobilization on Solid Supports: Anchoring the coordination complexes onto solid supports like polymers or silica (B1680970) can facilitate catalyst recovery and reuse, a key aspect of sustainable catalysis.
Application in Asymmetric Catalysis: The development of chiral versions of this compound as ligands could enable the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.
By exploring these avenues, researchers can unlock the full catalytic potential of this compound-based coordination complexes for a wide range of chemical transformations.
Deeper Mechanistic Studies in Chemical and Biological Systems
Preliminary studies have indicated that this compound and its derivatives possess promising anti-inflammatory and antioxidant properties. However, the underlying molecular mechanisms of these biological activities are not yet fully understood.
Future research should focus on elucidating the precise mechanisms of action in both chemical and biological contexts. This can be achieved through:
In-depth Pharmacological Studies: Investigating the interaction of the compound with specific enzymes, receptors, and signaling pathways involved in inflammation and oxidative stress.
Computational Modeling: Utilizing molecular docking and dynamics simulations to predict and understand the binding interactions of the compound with its biological targets.
Metabolomic and Proteomic Analyses: Studying the global changes in metabolite and protein expression in cells or organisms treated with the compound to identify key pathways affected.
Kinetic and Spectroscopic Studies: For its catalytic applications, detailed kinetic studies and in-situ spectroscopic monitoring can provide valuable insights into the reaction mechanism and the nature of the active catalytic species.
A deeper understanding of the mechanistic underpinnings of its activity will be crucial for the rational design of more potent and selective analogs for therapeutic or catalytic applications.
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The process of understanding how the chemical structure of a molecule influences its biological activity is known as Structure-Activity Relationship (SAR) analysis. immutoscientific.com Establishing a clear SAR is fundamental for optimizing lead compounds in drug discovery. nih.govspirochem.com For this compound, a systematic exploration of its SAR is essential to guide the design of new derivatives with improved biological profiles.
Future research in this area should involve:
Systematic Synthesis of Analogs: A library of analogs should be synthesized by systematically modifying different parts of the molecule, including the substitution pattern on the phenyl ring, the nature of the heterocyclic ring, and the ketone linker.
Comprehensive Biological Screening: These analogs should be screened against a panel of biological targets to assess their activity and selectivity. This could include assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. mdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: The biological data, combined with calculated physicochemical properties, can be used to develop QSAR models. collaborativedrug.com These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.
X-ray Crystallography: Obtaining crystal structures of the compound or its analogs bound to their biological targets can provide invaluable information about the key intermolecular interactions responsible for their activity, directly informing further drug design efforts.
Through a comprehensive SAR study, researchers can identify the key structural features required for a desired biological effect, paving the way for the development of novel and more effective therapeutic agents based on the this compound scaffold. researchgate.net
Q & A
Q. What are the common synthetic routes for 3,4-dimethoxyphenyl 2-pyridyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between pyridyl and dimethoxyphenyl precursors. A Heck reaction can be employed to cross-couple aryl halides with vinyl pyridines, followed by selective nitration and catalytic hydrogenation to stabilize intermediates . Key factors affecting yield include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
- Temperature control : Nitration at 0–5°C minimizes side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Example protocol:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Heck Coupling | Pd(OAc)₂, DMF, 80°C | 65–75 |
| 2 | Nitration | HNO₃, H₂SO₄, 0°C | 50–60 |
| 3 | Hydrogenation | H₂, Pd/C, EtOH | 80–85 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 3,4-positions; pyridyl proton splitting patterns) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₃NO₃: 261.32) .
- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for tautomeric forms .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitration) .
- Waste Disposal : Treat contaminated materials as hazardous waste due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays (e.g., antiviral activity) across multiple cell lines (HEK293, HepG2) to confirm IC₅₀ consistency .
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew bioactivity results .
- Statistical Validation : Apply ANOVA to compare datasets from independent studies, accounting for variables like solvent (DMSO vs. ethanol) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways .
- Docking Studies : Map interactions with enzymatic targets (e.g., HBV polymerase) to rationalize antiviral mechanisms .
Q. How can researchers design toxicological studies for this compound given limited ecotoxicity data?
- Methodological Answer :
- Acute Toxicity Screening : Use Daphnia magna assays (OECD 202) to assess LC₅₀ in aquatic environments .
- Soil Mobility Tests : Perform column chromatography with standardized soils (e.g., loam/sand mixtures) to evaluate leaching potential .
- Bioaccumulation Modeling : Apply QSAR models (e.g., EPI Suite) to estimate log Kow and BCF values .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) .
- Light Sensitivity Tests : Store samples in amber vials at –20°C; monitor degradation via UV-Vis spectroscopy (λ = 270 nm) .
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of methoxy groups .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch-to-Batch NMR Comparison : Normalize spectra to internal standards (e.g., TMS) and overlay using software (MestReNova) .
- Impurity Tracking : Identify byproducts via GC-MS and adjust reaction stoichiometry (e.g., excess pyridyl precursor) .
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition efficacy?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., acyclovir for antiviral assays) and solvent-only blanks .
- Time-Kill Assays : Monitor enzyme activity at 0, 6, 12, and 24 hours to distinguish static vs. cidal effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
